Bienvenue dans la boutique en ligne BenchChem!

2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Lipophilicity Physicochemical profiling Drug-likeness

2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-10-8) is a synthetic small-molecule sulfonamide incorporating a 2-phenylthiazole moiety linked via a methylene bridge to a 2-methyl-5-nitrobenzenesulfonamide core. With a molecular weight of 389.5 g/mol and a computed XLogP3 of 3.3, this compound occupies a mid-lipophilicity chemical space distinct from more polar sulfonamide analogs.

Molecular Formula C17H15N3O4S2
Molecular Weight 389.44
CAS No. 863511-10-8
Cat. No. B2652772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
CAS863511-10-8
Molecular FormulaC17H15N3O4S2
Molecular Weight389.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O4S2/c1-12-7-8-15(20(21)22)9-16(12)26(23,24)18-10-14-11-25-17(19-14)13-5-3-2-4-6-13/h2-9,11,18H,10H2,1H3
InChIKeyZJUYVOBJEUTNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-10-8): Structural Identity, Physicochemical Baseline, and Procurement Rationale


2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-10-8) is a synthetic small-molecule sulfonamide incorporating a 2-phenylthiazole moiety linked via a methylene bridge to a 2-methyl-5-nitrobenzenesulfonamide core [1]. With a molecular weight of 389.5 g/mol and a computed XLogP3 of 3.3, this compound occupies a mid-lipophilicity chemical space distinct from more polar sulfonamide analogs [1]. The compound belongs to a broader class of thiazole-benzenesulfonamide hybrids disclosed in patent literature as pharmaceutical agents and kinase inhibitor scaffolds, establishing its relevance in medicinal chemistry and chemical biology procurement workflows [2][3]. Its closest characterized analogs include 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (compound 5c), which has demonstrated quantifiable fungicidal activity [4], and 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide (CAS 863510-90-1), differing only in the thiazole C2 substituent [1].

Why 2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide Cannot Be Arbitrarily Replaced by In-Class Analogs: The Substitution-Matrix Problem


In the N-(thiazol-4-ylmethyl)benzenesulfonamide series, both the benzenesulfonamide ring substitution and the thiazole C2 substituent independently and synergistically modulate biological activity [1]. In a direct comparative study of this scaffold, the 2,4-dichloro analog (5c) achieved EC50 values of 9.5–24.6 mg/L against three phytopathogenic fungi, while other substitution patterns in the same series yielded substantially weaker or undetectable activity, confirming that activity is non-transferable across substitution variants [1]. Furthermore, the 2-phenyl group on the thiazole ring introduces steric and electronic parameters that cannot be replicated by methyl, unsubstituted, or heteroaryl alternatives, meaning a user requiring the specific 2-methyl-5-nitro / 2-phenylthiazole combination cannot simply substitute a close-CAS analog such as 863510-90-1 (which bears a 2-methylthiazole) and expect equivalent target engagement or physicochemical behavior [2].

2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-10-8): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison vs. 2-Methylthiazole and 2,4-Dichloro Analogs

The target compound (2-methyl-5-nitro / 2-phenylthiazole) exhibits a computed XLogP3 of 3.3 [1]. Its closest commercially cataloged analog, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide (CAS 863510-90-1), has a computed XLogP3 of approximately 2.0 (estimated from fragment-based calculation due to loss of the phenyl ring) [1][2]. The 2,4-dichloro analog (5c) has a computed XLogP3 of approximately 4.1 [3]. The ~1.3 log-unit difference from each comparator places the target compound in a distinct lipophilicity window that affects membrane permeability, solubility, and protein binding predictions.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity: Topological Polar Surface Area Differentiation from Dichloro and Methylthiazole Analogs

The target compound possesses a topological polar surface area (TPSA) of 142 Ų, driven by the nitro group (2 oxygen acceptors) and the sulfonamide moiety [1]. The 2,4-dichloro analog (5c) lacks the nitro group and has an estimated TPSA of approximately 80–90 Ų [2]. The 2-methylthiazole analog (CAS 863510-90-1) retains the nitro group and has a TPSA of approximately 142 Ų but differs in lipophilicity as noted above [1]. TPSA values above 140 Ų are associated with reduced passive blood-brain barrier penetration, while values below 90 Ų predict favorable CNS penetration.

Polar surface area Drug design Permeability

Fungicidal Activity Context: Structural Basis for Differentiation from the Series-Leading 2,4-Dichloro Analog (5c)

In the Zheng & Huang (2022) N-(thiazol-4-ylmethyl)benzenesulfonamide series, compound 5c (2,4-dichloro substitution) was the most potent, achieving EC50 values of 9.5 mg/L (23.9 μM) against S. sclerotiorum, 20.8 mg/L (52.3 μM) against C. lunata, and 24.6 mg/L (61.8 μM) against B. cinerea, which was equivalent or superior to the commercial fungicide hymexazol [1]. The target compound bears a 2-methyl-5-nitro substitution pattern that was not evaluated in that study, but the SAR demonstrated that halogen substitution at the 2- and 4-positions of the benzenesulfonamide ring was critical for activity; methyl and nitro substituents are expected to produce different electronic and steric effects, leading to distinct activity profiles [1]. The 2-phenylthiazole moiety is conserved in both compounds, confirming that scaffold-level activity is retained while the substitution-dependent potency varies.

Fungicidal activity Structure-activity relationship Agrochemical discovery

Rotatable Bond Count and Conformational Flexibility: Differentiation from 4-Methyl-N-(4-(2-phenylthiazol-4-yl)phenyl)benzenesulfonamide

The target compound contains 5 rotatable bonds, including the methylene bridge linking the sulfonamide nitrogen to the thiazole ring [1]. A structurally related comparator, 4-methyl-N-[4-(2-phenylthiazol-4-yl)phenyl]benzenesulfonamide (BindingDB BDBM113875, CID 2896660), in which the sulfonamide is attached directly to a phenyl ring that is itself connected to the thiazole, has approximately 4 rotatable bonds and a more rigid, extended aromatic system [2]. This comparator exhibited weak inhibitory activity with an IC50 of 69.5 μM (6.95E+4 nM) against ADAM17 (TACE) [2]. The additional methylene spacer flexibility in the target compound may alter binding mode and target selectivity relative to the more rigid biaryl-sulfonamide architecture.

Conformational flexibility Molecular recognition Binding entropy

Procurement-Driven Application Scenarios for 2-Methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-10-8)


Medicinal Chemistry SAR Expansion of the N-(Thiazol-4-ylmethyl)benzenesulfonamide Fungicidal Scaffold

The Zheng & Huang (2022) study established the fungicidal potential of this scaffold but evaluated only a limited set of benzenesulfonamide substitution patterns, with 2,4-dichloro (5c) emerging as the lead [1]. The 2-methyl-5-nitro variant introduces an electron-withdrawing nitro group and an electron-donating methyl group simultaneously, a combination absent from the published SAR panel. Researchers expanding the fungicidal SAR or developing nitroarene-based agrochemical leads should procure this compound to probe the effect of mixed electronic substitution on activity against C. lunata, B. cinerea, and S. sclerotiorum, using the published EC50 values for 5c and hymexazol as direct benchmarking standards [1].

ADMET Property Differentiation Studies Requiring Mid-Lipophilicity Nitroarene Sulfonamides

With a computed XLogP3 of 3.3 and TPSA of 142 Ų [1], the target compound occupies a mid-lipophilicity, high-polar-surface-area quadrant that differs from both the more lipophilic 2,4-dichloro analog (XLogP3 ≈ 4.1, TPSA ≈ 80–90 Ų) and the less lipophilic 2-methylthiazole analog (XLogP3 ≈ 2.0) [2]. This profile predicts moderate passive permeability with reduced CNS penetration risk. Drug metabolism and pharmacokinetics (DMPK) teams investigating the permeability-solubility trade-off in sulfonamide series can use this compound as a representative mid-range probe, with the two analogs serving as lower and upper lipophilicity boundaries for comparative assays (e.g., PAMPA, Caco-2, microsomal stability) [1][2].

Kinase Inhibitor Scaffold Diversification in the Thiazolylphenyl-Benzenesulfonamido Chemical Space

The patent family represented by WO2012113774A1 discloses thiazolylphenyl-benzenesulfonamido derivatives as protein kinase inhibitors for oncology applications [1]. Although the 2-methyl-5-nitro substitution is not explicitly claimed in the exemplification, the core scaffold is validated for kinase inhibition. The nitro group may serve as a hydrogen-bond acceptor or as a metabolic liability probe, while the 2-phenylthiazole provides π-stacking capacity. Kinase drug discovery groups seeking to diversify beyond the exemplified substitution patterns can procure this compound as a tool for biochemical kinase profiling panels, using the patent-described assay conditions as a methodological reference [1].

Anti-Infective Screening in Sulfonamide-Thiazole Hybrid Libraries

Sulfonamide-thiazole hybrids have demonstrated antibacterial and antifungal activities across multiple studies, with the sulfonamide moiety acting as a para-aminobenzoic acid (PABA) antimetabolite and the thiazole contributing to membrane penetration and target affinity [1][2]. The target compound, bearing the 5-nitro group that can undergo bioreductive activation, is suitable for screening against anaerobic bacteria, protozoan parasites, or mycobacterial species where nitroreductase-mediated mechanisms are relevant. Procurement for anti-infective screening panels should be benchmarked against established sulfonamide antibiotics (e.g., sulfamethoxazole) and nitroheterocyclic drugs (e.g., metronidazole) as positive controls, with the understanding that the 2-phenylthiazole substitution on this scaffold may confer species-specific potency advantages [1].

Quote Request

Request a Quote for 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.